Pristane

Beschreibung

Eigenschaften

IUPAC Name |

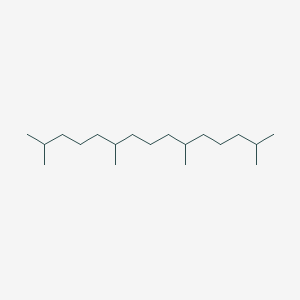

2,6,10,14-tetramethylpentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVVFBFDXDTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870919 | |

| Record name | Norphytane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | Pristane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | meso-Pristane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

296 °C, 296.00 °C. @ 760.00 mm Hg | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meso-Pristane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

>110 °C (>230 °F) - closed cup | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.0X10-8 mg/L at 25 °C, Soluble in most organic solvents, Very soluble in benzene, ether, chloroform, petroleum ether, Soluble in carbon tetrachloride | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.775-0.795 at 20 °C | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent; stable liquid, Mobile, transparent, stable liquid | |

CAS No. |

1921-70-6 | |

| Record name | Pristane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1921-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norphytane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001921706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRISTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecane, 2,6,10,14-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Norphytane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,10-tetramethylpentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRISTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HZV48DT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °C /freezing point/, -100 °C | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meso-Pristane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of Pristane?

An In-Depth Technical Guide to the Chemical Properties of Pristane

For Researchers, Scientists, and Drug Development Professionals

This compound (2,6,10,14-tetramethylpentadecane) is a naturally occurring, saturated branched-chain alkane widely utilized in biomedical research.[1][2] While its applications are extensive, particularly as a potent adjuvant in inducing autoimmune disease models in rodents, a thorough understanding of its fundamental chemical properties is crucial for its effective and safe use in experimental settings.[1][3][4] This guide provides a detailed overview of the chemical and physical characteristics of this compound, methodologies for their determination, and the molecular pathways it influences.

Core Chemical and Physical Properties

This compound is a transparent, oily liquid characterized by its stability and low reactivity under standard laboratory conditions.[5][6] It is a non-polar molecule, which dictates its solubility and interactions with biological systems.[4][5] Its chemical inertness makes it an ideal solvent for various organic compounds, while its hydrophobic nature is central to its biological activity as an inflammatory agent.[5]

Identification and General Properties

The fundamental identifiers and general properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,6,10,14-Tetramethylpentadecane | [3][7] |

| Synonyms | Norphytane, Bute hydrocarbon | [7][8] |

| CAS Number | 1921-70-6 | [1][7] |

| Molecular Formula | C₁₉H₄₀ | [1][5] |

| Molecular Weight | 268.52 g/mol | [1][3] |

| Appearance | Colorless, transparent oily liquid | [2][5] |

Physicochemical Data

Quantitative physical and chemical data for this compound are crucial for experimental design, including preparation of solutions and understanding its pharmacokinetic behavior.

| Property | Value | Conditions | Reference(s) |

| Density | 0.783 g/mL | at 20 °C | [1][5] |

| Boiling Point | 296 - 300 °C | at 760 mmHg | [5][7][8] |

| Melting/Freezing Point | -60 °C to -100 °C | [6][8] | |

| Viscosity | 5 cP | at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.438 | at 20 °C | [1][9] |

| Flash Point | >110 °C (>230 °F) | Closed cup | [6][8] |

| Vapor Pressure | 0.0002 hPa | at 20 °C (est.) | [8] |

Solubility Profile

This compound's non-polar nature governs its solubility.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (1.0 x 10⁻⁸ mg/L at 25 °C) | [2][8] |

| Organic Solvents | Soluble | [2] |

| Diethyl Ether | Soluble | |

| Benzene | Very Soluble | |

| Chloroform | Very Soluble | |

| Carbon Tetrachloride | Soluble | |

| Hexane | Soluble | |

| Petroleum Ether | Very Soluble |

Stability and Reactivity

This compound is a stable compound under recommended storage conditions, typically at room temperature, protected from light and moisture.[9] It is combustible but not highly flammable.[1] Its primary reactivity concern is its incompatibility with strong oxidizing agents.[1][6] When heated to decomposition, it can emit acrid smoke and irritating fumes.[6]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound, like other long-chain alkanes, exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 268 may be of low intensity. The spectrum is dominated by clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂) groups.[10] Prominent fragments arise from cleavage at the branched points of the carbon chain.[5] The base peak is often observed at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is complex due to its branched structure but falls within the typical range for saturated alkanes (0.7–1.6 ppm).[11][12] The spectrum will show overlapping multiplets for the various -CH₃, -CH₂, and -CH- protons. The methyl protons will appear as doublets and singlets in the upfield region of the spectrum.[13]

-

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is characteristic of a saturated alkane. It will be dominated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups around 1465 cm⁻¹ and 1375 cm⁻¹.[14][15] The absence of significant peaks in other regions confirms the lack of functional groups.

Experimental Protocols

Determination of Physicochemical Properties

Standard methodologies are employed to measure the physical properties of liquid hydrocarbons like this compound.

-

Density Measurement: The density of this compound can be accurately determined using a pycnometer or a digital density meter.[16][17]

-

Pycnometer Method: A pycnometer (a glass flask of a known, precise volume) is weighed empty, then filled with this compound, and weighed again at a controlled temperature (e.g., 20 °C).[17] The density is calculated by dividing the mass of the this compound by the pycnometer's volume.[17]

-

Vibrating Tube Densitometer: A small sample of this compound is introduced into a U-shaped tube, which is then electronically excited to oscillate. The instrument measures the oscillation frequency, which is directly related to the density of the sample.[18][19]

-

-

Viscosity Measurement: The viscosity of this compound is typically measured using a capillary viscometer or a rotational viscometer.[20][21]

-

Capillary Viscometer (e.g., Ostwald): The time required for a fixed volume of this compound to flow under gravity through a narrow capillary of a known dimension is measured at a constant temperature.[22][23] This flow time is proportional to the kinematic viscosity.

-

Rotational Viscometer (e.g., Stabinger): This instrument measures dynamic viscosity. A rotor turns within a sample-filled cell, and the instrument measures the torque required to maintain a constant rotational speed.[19][21]

-

-

Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index of liquids like this compound.[24]

-

A few drops of this compound are placed on the surface of the main prism.

-

The prism is closed, and light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.

-

The user looks through the eyepiece and adjusts the instrument until the boundary between light and dark fields is centered on the crosshairs.

-

The refractive index is then read directly from the calibrated scale, ensuring the temperature is controlled and reported (e.g., 20 °C).[24]

-

This compound-Induced Lupus (PIL) in Mice

This compound is a reliable agent for inducing a systemic lupus erythematosus (SLE)-like disease in non-autoimmune prone mouse strains. The following is a generalized protocol.

-

Animal Selection: 8-10 week old female mice from a susceptible strain (e.g., BALB/c or C57BL/6) are used.[2]

-

This compound Administration: A single intraperitoneal (i.p.) injection of 0.5 mL of pure this compound is administered to each mouse in the experimental group. Control mice receive an i.p. injection of 0.5 mL of sterile saline.[2][25]

-

Monitoring: Mice are monitored over a period of 2 to 8 months.[2]

-

Autoantibody Production: Serum is collected periodically (e.g., monthly) via tail or retro-orbital bleeding. ELISAs are performed to detect the presence and titers of lupus-associated autoantibodies, such as anti-nuclear antibodies (ANA) and anti-double-stranded DNA (anti-dsDNA) antibodies.[2][6]

-

Kidney Function: Urine is collected to monitor for proteinuria, a sign of glomerulonephritis.[2]

-

Histopathology: At the end of the study (e.g., 8 months), mice are euthanized. Kidneys are harvested, fixed, and sectioned for histological analysis (e.g., H&E staining) and immunofluorescence to detect immune complex deposition (IgG, C3).[2]

-

Visualizations: Workflows and Pathways

Experimental Workflow for this compound-Induced Lupus

The following diagram illustrates the typical experimental procedure for inducing and analyzing the murine model of lupus using this compound.

Signaling Pathways in this compound-Induced Autoimmunity

This compound administration triggers a complex inflammatory cascade that leads to the breakdown of self-tolerance. The primary mechanism involves the activation of innate immune cells through Toll-like receptor 7 (TLR7), culminating in the production of type I interferons (IFN-I), which are central to lupus pathogenesis.[8]

This compound: From Chemical Structure to Biological Effect

The physicochemical properties of this compound are directly linked to its biological function as an immunological adjuvant. This diagram illustrates the logical flow from its molecular characteristics to the induction of autoimmune pathology.

References

- 1. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Experimental study of this compound-induced murine lupus model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HDAC6 Deletion Decreases this compound-induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces autophagy in macrophages, promoting a STAT1-IRF1-TLR3 pathway and arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. This compound-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of autoimmunity by this compound and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Measurement of Refractive Indexes of Liquids in the Infrared [opg.optica.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 14. youtube.com [youtube.com]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. emersonautomationexperts.com [emersonautomationexperts.com]

- 17. ised-isde.canada.ca [ised-isde.canada.ca]

- 18. researchgate.net [researchgate.net]

- 19. thermophysics.ru [thermophysics.ru]

- 20. nist.gov [nist.gov]

- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 22. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

Pristane's Induction of Autoimmunity: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristane, a naturally occurring saturated isoprenoid alkane, is a potent inducer of systemic autoimmunity in mice, providing a valuable experimental model for studying Systemic Lupus Erythematosus (SLE). A single intraperitoneal injection of this compound in non-autoimmune prone mouse strains can elicit a complex immunological response culminating in the production of a wide array of autoantibodies, glomerulonephritis, and arthritis, closely mimicking human SLE. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound-induced autoimmunity, with a focus on key signaling pathways, quantitative experimental data, and detailed methodologies.

Core Mechanism of Action: A Multi-faceted Immunological Cascade

The autoimmune response triggered by this compound is not a simple, linear process but rather a complex interplay of innate and adaptive immunity. The central mechanism revolves around the chronic activation of the immune system, driven by the release of endogenous nucleic acids and their subsequent recognition by Toll-like receptors (TLRs), particularly TLR7.

Initial Events in the Peritoneal Cavity

Following intraperitoneal injection, this compound induces a local inflammatory response characterized by the formation of lipogranulomas. This environment is rich in apoptotic and necrotic cells, which serve as a source of autoantigens, including nuclear components like small nuclear ribonucleoproteins (snRNPs).[1][2]

The Central Role of Type I Interferon (IFN-I)

A critical step in the pathogenesis of this compound-induced lupus is the production of Type I Interferon (IFN-α/β). This is primarily driven by the uptake of self-RNA-containing immune complexes by plasmacytoid dendritic cells (pDCs) and other myeloid cells, such as Ly6Chi inflammatory monocytes, via TLR7.[1][3] This activation is dependent on the adaptor protein MyD88.[1][3] The resulting "IFN signature," a pattern of gene expression induced by IFN-I, is a hallmark of both this compound-induced lupus and human SLE.[1]

The signaling cascade initiated by this compound is multifaceted, involving a number of key cellular players and signaling molecules. The following diagram illustrates the core pathway leading to IFN-I production.

Activation of the Adaptive Immune System

The sustained production of IFN-I and the presence of autoantigens drive the activation and differentiation of autoreactive B and T cells. IFN-I promotes the maturation of dendritic cells, which in turn present autoantigens to T helper cells. These activated T cells then provide help to autoreactive B cells, leading to their proliferation, class-switching, and differentiation into plasma cells that secrete high-affinity, pathogenic IgG autoantibodies.[3]

The interplay between innate and adaptive immunity is crucial for the development of the full-blown autoimmune phenotype. The following diagram outlines this logical relationship.

Quantitative Data on this compound-Induced Autoimmunity

The following tables summarize key quantitative data from studies on this compound-induced lupus, providing a comparative overview of autoantibody production and cytokine levels in different experimental settings.

Table 1: Autoantibody Production in Different Mouse Strains Following this compound Administration

| Mouse Strain (H-2 Haplotype) | Anti-nRNP/Sm Frequency (%) | Anti-Su Frequency (%) | Anti-Ribosomal P Frequency (%) | Reference |

| A.SW (s) | 58 | 58 | 21 | [4] |

| B6 (b) | 24 | 18 | 12 | [4] |

| BALB/c (d) | 83 | 94 | 0 | [4] |

| SJL/J (s) | 71 | 82 | 23 | [4] |

Table 2: Effect of Gene Knockouts on IgG Autoantibody Production in this compound-Treated BALB/c Mice

| Gene Knockout | Anti-dsDNA | Anti-Chromatin | Anti-nRNP/Sm | Anti-Su | Reference |

| IL-6-/- | Abrogated | Abrogated | Unaffected | Unaffected | [5][6] |

| TLR7-/- | Unaffected | Not Reported | Abrogated | Not Reported | [7] |

Table 3: Peritoneal Cytokine Levels Following this compound Injection

| Cytokine | Time Point | PIA-Susceptible (LIII) Mice | PIA-Resistant (HIII) Mice | Reference |

| IL-6 | 35 days | Lower | Higher | [3] |

| IL-12p40 | 7 days | Elevated | Unchanged | [3] |

| IL-18 | 7 days | Increased | Unchanged | [3] |

| CCL2 | 35 days | High | Lower than LIII | [3] |

| CCL3 | 7 days | Elevated | Unchanged | [3] |

| CCL5 | 7 days | Elevated | Unchanged | [3] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly performed in the study of this compound-induced autoimmunity.

This compound-Induced Lupus Model Protocol

This protocol outlines the standard procedure for inducing lupus-like disease in mice using this compound.

Materials:

-

This compound (2,6,10,14-tetramethylpentadecane)

-

8-10 week old female non-autoimmune prone mice (e.g., BALB/c or C57BL/6)

-

Sterile syringes and needles (25-27 gauge)

Procedure:

-

Acclimate mice to the animal facility for at least one week prior to the experiment.

-

On the day of induction, gently restrain the mouse.

-

Administer a single 0.5 mL intraperitoneal injection of this compound.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

House the mice under standard specific pathogen-free (SPF) conditions.

-

Monitor the mice regularly (e.g., weekly) for clinical signs of disease, such as weight loss, ascites, and joint swelling.

-

Collect blood samples via retro-orbital or submandibular bleeding at desired time points (e.g., monthly) to monitor autoantibody levels.

-

At the experimental endpoint (typically 4-8 months post-injection), euthanize the mice and collect tissues (kidneys, spleen, peritoneal lavage fluid) for further analysis.[2][8][9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-dsDNA Antibodies

This protocol describes a standard ELISA for the detection and quantification of anti-double-stranded DNA (anti-dsDNA) antibodies in mouse serum.

Materials:

-

96-well microtiter plates

-

Calf thymus dsDNA

-

Poly-L-lysine

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated goat anti-mouse IgG secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Mouse serum samples and standards

Procedure:

-

Coat 96-well plates with 100 µL/well of 10 µg/mL poly-L-lysine in PBS for 1 hour at room temperature.

-

Wash plates three times with wash buffer.

-

Coat plates with 100 µL/well of 50 µg/mL dsDNA in PBS and incubate overnight at 4°C.

-

Wash plates three times with wash buffer.

-

Block plates with 200 µL/well of blocking buffer for 2 hours at room temperature.

-

Wash plates three times with wash buffer.

-

Add 100 µL/well of diluted serum samples and standards and incubate for 2 hours at room temperature.

-

Wash plates five times with wash buffer.

-

Add 100 µL/well of HRP-conjugated goat anti-mouse IgG diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash plates five times with wash buffer.

-

Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL/well of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.[10]

Flow Cytometry for Splenic Immune Cell Profiling

This protocol provides a general framework for the analysis of major immune cell populations in the spleen of this compound-treated mice.

Materials:

-

Spleen from a this compound-treated or control mouse

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

ACK lysis buffer

-

Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD11b, Gr-1)

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometer

Procedure:

-

Harvest the spleen and place it in a petri dish with cold RPMI-1640.

-

Gently mash the spleen through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells.

-

Incubate for 5 minutes at room temperature, then add RPMI-1640 to stop the lysis.

-

Centrifuge the cells, discard the supernatant, and wash the pellet with FACS buffer.

-

Resuspend the cells in FACS buffer and count the viable cells.

-

Aliquot approximately 1x106 cells per tube for staining.

-

Add the appropriate combination of fluorescently conjugated antibodies to each tube and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to identify and quantify different immune cell populations.[8][11]

Conclusion

The this compound-induced lupus model remains a cornerstone for investigating the environmental triggers and underlying molecular pathways of systemic autoimmunity. The central mechanism involves the induction of a chronic inflammatory state, driven by the TLR7-mediated recognition of endogenous RNA, leading to a robust Type I Interferon response that fuels the activation of autoreactive B and T cells. This guide has provided a comprehensive overview of this intricate process, supported by quantitative data and detailed experimental protocols. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for SLE and other autoimmune diseases. Further research into the precise nature of the endogenous TLR7 ligands and the downstream signaling events will undoubtedly unveil new targets for intervention.

References

- 1. Induction of autoimmunity by this compound and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of lupus-associated autoantibodies in BALB/c mice by intraperitoneal injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Peritoneal CC Chemokine Production Correlates with Divergent Inflammatory Phenotypes and Susceptibility to Experimental Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Widespread susceptibility among inbred mouse strains to the induction of lupus autoantibodies by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin 6 Dependence of Anti-DNA Antibody Production: Evidence for Two Pathways of Autoantibody Formation in this compound-induced Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin 6 dependence of anti-DNA antibody production: evidence for two pathways of autoantibody formation in this compound-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Requirement of Toll-like receptor 7 for this compound-induced production of autoantibodies and development of murine lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mednexus.org [mednexus.org]

- 9. This compound Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Serum Autoantibodies in this compound Induced Lupus are Regulated by Neutrophil Gelatinase Associated Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Ubiquitous Isoprenoid: A Technical Guide to the Natural Sources and Sourcing of Pristane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristane (2,6,10,14-tetramethylpentadecane) is a naturally occurring branched-chain alkane with significant implications in geochemistry and immunology. Its presence serves as a crucial biomarker in petroleum geology, indicating the origins and evolutionary history of hydrocarbons. In the biomedical field, this compound is a widely utilized adjuvant for inducing autoimmune disease models, particularly systemic lupus erythematosus (SLE), in laboratory animals. This technical guide provides an in-depth overview of the natural reservoirs of this compound, methods for its sourcing and extraction, and the key biological pathways it influences. Quantitative data on this compound concentrations in various natural sources are presented, along with detailed experimental protocols for its extraction and analysis.

Natural Occurrence of this compound

This compound is found across diverse biological and geological matrices, originating primarily from the diagenesis of phytol, the side chain of chlorophyll.

Marine Organisms

The marine environment is a primary reservoir of this compound.

-

Zooplankton: Certain species of copepods, particularly of the genus Calanus, are significant producers of this compound. They ingest phytoplankton containing chlorophyll and metabolize the phytol into this compound, which can constitute a notable portion of their body fat.[1] These crustaceans are a key source of this compound in the marine food web.[1]

-

Sharks: The liver oil of various shark species, especially deep-sea sharks, is a well-known source of this compound.[2][3][4][5] The this compound is accumulated through their diet, which includes smaller marine organisms.

-

Other Marine Life: this compound is also found in the stomach oil of birds belonging to the order Procellariiformes (e.g., petrels and albatrosses) and in various other marine organisms.[2]

Geological Formations

This compound is a key biomarker in geochemical studies.

-

Crude Oil and Sedimentary Rocks: this compound is a component of crude petroleum oil and is found in ancient rock specimens dating back 2.5-3 billion years.[6] Its presence is considered evidence of a biological contribution to the formation of hydrocarbons. The ratio of this compound to a related isoprenoid, phytane (Pr/Ph ratio), is a widely used indicator of the redox conditions of the depositional environment of the source rock.[7][8][9]

Terrestrial and Other Sources

This compound is also found in some terrestrial plants and mineral oil.[10][11]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the source. The following table summarizes available quantitative data.

| Natural Source | Organism/Type | Sample Type | This compound Concentration | Reference(s) |

| Marine Zooplankton | Calanus finmarchicus, C. glacialis, C. hyperboreus | Body Fat | 1-3% | [1] |

| Shark Liver Oil | Deep-sea sharks (various species) | Liver Oil | Varies, often present with squalene | [3][4][12] |

| Crude Oil | - | - | Variable, often reported as Pr/Ph ratio | [7][13][14] |

Sourcing and Extraction of this compound

Commercial Sourcing

Historically, shark liver oil was the primary commercial source of this compound.[2][5] However, due to the decline in shark populations and conservation efforts, this practice has become less common. Currently, synthetic this compound is commercially available and is often preferred for research applications to ensure purity and avoid ethical concerns.

Laboratory Extraction Protocols

The extraction of this compound from natural sources typically involves lipid extraction followed by chromatographic separation.

Protocol: Soxhlet Extraction

This method is suitable for the exhaustive extraction of lipids from solid biological samples.[15][16]

-

Sample Preparation: Obtain fresh or frozen liver tissue. Lyophilize (freeze-dry) the tissue to remove water and then grind it into a fine powder.

-

Soxhlet Apparatus Setup: Place the powdered liver tissue (e.g., 10-20 g) into a cellulose extraction thimble. Place the thimble inside the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill a round-bottom flask with a suitable non-polar solvent, such as n-hexane or petroleum ether, to approximately two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.

-

Extraction Process: Assemble the Soxhlet apparatus with a condenser. Heat the solvent in the round-bottom flask. The solvent will vaporize, travel up the distillation arm, and condense in the condenser, dripping into the chamber containing the sample. Once the solvent level in the chamber reaches the top of the siphon arm, the extract is siphoned back into the round-bottom flask. This process is repeated for several hours (e.g., 6-8 hours) to ensure complete extraction of the lipids.

-

Solvent Evaporation: After extraction, the solvent in the round-bottom flask, now containing the extracted lipids, is evaporated using a rotary evaporator to yield the crude lipid extract.

-

Purification (Unsaponifiable Matter): To isolate this compound, the crude lipid extract is saponified by refluxing with an ethanolic potassium hydroxide solution. This process converts fatty acid esters to soap. The unsaponifiable matter, which includes this compound, is then extracted from the aqueous-ethanolic solution using a non-polar solvent like diethyl ether or hexane.

-

Chromatographic Separation: The unsaponifiable fraction can be further purified by column chromatography on silica gel or alumina to isolate this compound from other hydrocarbons and alcohols.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of this compound.[17][18][19][20]

-

Sample Preparation: Dissolve the purified extract containing this compound in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10 µg/mL.[21] If necessary, centrifuge the sample to remove any particulate matter.[21]

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Capable of electron ionization (EI).

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Scan Range: m/z 40-550

-

-

Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.

Biological Activity and Signaling Pathways

This compound is a potent inflammatory agent and is widely used to induce autoimmune diseases in rodents, providing a valuable model for studying conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis.[10][22][23] The administration of this compound, typically via intraperitoneal injection, triggers a chronic inflammatory response characterized by the production of autoantibodies and immune complex-mediated pathology.[24][25][26][27]

Key Signaling Pathways in this compound-Induced Autoimmunity

The autoimmune response induced by this compound is heavily dependent on the activation of specific innate immune signaling pathways.

-

Toll-Like Receptor 7 (TLR7) - MyD88 Dependent Pathway: this compound-induced lupus is mediated exclusively through the TLR7-MyD88 signaling pathway.[24] TLR7 is an endosomal receptor that recognizes single-stranded RNA. It is thought that this compound induces the release of endogenous TLR7 ligands, which then trigger the downstream signaling cascade.[24]

-

Type I Interferon (IFN-I) Signaling: The production of autoantibodies and the development of renal disease in the this compound-induced lupus model are strictly dependent on signaling through the Type I Interferon receptor (IFNAR).[24] The primary source of IFN-I in this model is immature monocytes.[24]

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced autoimmunity.

Caption: Biosynthetic pathway of this compound and phytane from phytol.

Caption: TLR7-MyD88 signaling pathway activated in this compound-induced lupus.

Caption: Type I Interferon (IFN-I) signaling pathway.

Conclusion

This compound's widespread natural occurrence and its potent immunological activity make it a molecule of significant interest to a broad range of scientific disciplines. For geochemists, it remains a vital tool for understanding Earth's history. For immunologists and drug development professionals, it provides an indispensable model for investigating the mechanisms of autoimmune diseases and for the preclinical evaluation of novel therapeutics. A thorough understanding of its natural sources, methods of sourcing, and its mechanisms of action is crucial for its effective and responsible use in research. The transition from natural sourcing to synthetic production reflects a growing awareness of environmental sustainability in scientific research.

References

- 1. This compound in Zooplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical Characterization of Liver Oil of Echinorhinus brucus (Bramble Shark) and Its Cytotoxic Evaluation on Neuroblastoma Cell Lines (SHSY-5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Shark Liver Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Geochemistry and Oil-Source Correlation of Oil Seepages and Potential Source Rocks in Qiangtang Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Protection of Irf5-deficient mice from this compound-induced lupus involves altered cytokine production and class switching - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Study of petroleum biomarkers from the weathering of a crude oil in seawater [scielo.org.mx]

- 15. researchgate.net [researchgate.net]

- 16. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gas chromatographic-mass spectrometric investigation of four commercial this compound (2.6.10.14-tetramethylpentadecane) preparations used for plasmacytoma induction in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]

- 21. uoguelph.ca [uoguelph.ca]

- 22. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Induction of autoimmunity by this compound and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Modulation of the immune response in this compound-induced lupus by expression of activation and inhibitory Fc receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanisms of TNFα antagonist-induced lupus in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Coptisine Alleviates this compound-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]

Early Studies on Pristane-Induced Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational, early studies (primarily before the year 2000) on pristane-induced inflammation. This compound, a naturally occurring hydrocarbon, has been instrumental in developing animal models for autoimmune diseases, particularly rheumatoid arthritis and systemic lupus erythematosus. This document outlines the key quantitative data, detailed experimental protocols, and the contemporary understanding of the signaling pathways from these seminal works.

Core Findings from Early Research

This compound, when administered to susceptible rodent strains, elicits a potent inflammatory response characterized by the formation of granulomatous tissue and the production of a wide array of autoantibodies. Early investigations established that a single injection of this compound could induce chronic, relapsing arthritis in rats and a lupus-like syndrome in mice, providing invaluable tools for studying autoimmune pathogenesis.

This compound-Induced Arthritis (PIA) in Rats

Foundational work in the late 1980s and 1990s characterized this compound-induced arthritis as a T-cell-dependent disease with a strong genetic linkage to the Major Histocompatibility Complex (MHC). The Dark Agouti (DA) rat was identified as a particularly susceptible strain.

This compound-Induced Lupus in Mice

In the early to mid-1990s, researchers discovered that intraperitoneal injection of this compound in non-autoimmune mouse strains, such as BALB/c, could induce the production of autoantibodies characteristic of systemic lupus erythematosus (SLE). This provided a novel model to study the environmental triggers of lupus.

Data Presentation: Quantitative Findings

The following tables summarize the key quantitative data from early studies on this compound-induced inflammation.

Table 1: Characteristics of this compound-Induced Arthritis in DA Rats

| Parameter | Value | Reference |

|---|---|---|

| Incidence | 99.6% (in 271 rats) | [1] |

| Mean Day of Onset | 11.8 ± 2.0 days | [1] |

| Mean Day of Maximum Severity | 20.3 ± 5.1 days | [1] |

| Maximum Clinical Score (0-60 scale) | 34.2 ± 11 | [1] |

| Frequency of Chronic Arthritis | 86% (approaching 100% in long-term studies) |[1] |

Table 2: Autoantibody Production in this compound-Treated BALB/c Mice

| Autoantibody Specificity | Onset of Detection | Frequency (at 6 months) | Titer Range (ELISA) | Reference |

|---|---|---|---|---|

| Anti-Su | 1-2 months | 9 of 11 mice | Up to 1:250,000 | [2][3] |

| Anti-U1RNP | 2-4 months | 9 of 11 mice | Up to 1:25,000 | [2][3] |

| Anti-Sm | 2-4 months | 9 of 11 mice | Up to 1:25,000 | [2][3] |

| Anti-U2RNP | by 6 months | 9 of 11 mice | Not specified |[2] |

Experimental Protocols

Detailed methodologies from the foundational papers are crucial for reproducibility and understanding the context of the early findings.

This compound-Induced Arthritis in Rats (Vingsbo et al., 1996)

-

Animal Model: Dark Agouti (DA) rats, 8-12 weeks old.

-

This compound Administration: A single intradermal injection of 150 µl of this compound (2,6,10,14-tetramethylpentadecane) at the base of the tail.[4]

-

Arthritis Assessment: A semi-quantitative scoring system was used, where each limb was graded on a scale of 0-4 based on the degree of erythema and swelling of the joints. The total score per animal could reach a maximum of 16.

-

Histopathology: At various time points, animals were sacrificed, and limbs were dissected, fixed in formalin, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.[4]

-

Immunohistochemistry: Staining for MHC class II expression and T-lymphocyte infiltration in the synovial tissue was performed to characterize the nature of the inflammatory infiltrate.[4]

-

Cytokine Measurement: Serum levels of interleukins were measured, showing an increase after this compound injection but not during the chronic phase of the disease.[4]

This compound-Induced Lupus in Mice (Satoh et al., 1994, 1995)

-

Animal Model: BALB/c mice.

-

This compound Administration: A single intraperitoneal injection of 0.5 ml of this compound.[2]

-

Autoantibody Detection (Immunoprecipitation): Spleen cells from mice were metabolically labeled with [³⁵S]methionine. Cell extracts were then incubated with mouse sera, and immunoprecipitated proteins were analyzed by SDS-PAGE and autoradiography to identify specific autoantigen targets.[2]

-

Autoantibody Quantification (Antigen Capture ELISA):

-

ELISA plates were coated with human autoimmune IgG specific for the target autoantigen (e.g., anti-Su or anti-nRNP/Sm).

-

A crude extract of rabbit thymus acetone powder (a source of autoantigens) was added to the wells and captured by the plate-bound antibodies.

-

After washing, serial dilutions of sera from this compound-treated mice were added.

-

Bound mouse autoantibodies were detected using an alkaline phosphatase-conjugated goat anti-mouse IgG.

-

The results were expressed as titers, representing the highest dilution of serum that gave a positive signal.[3]

-

Mandatory Visualizations

Experimental Workflow for this compound-Induced Arthritis (PIA)

References

- 1. Induction of autoimmunity by this compound and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. This compound, a non-antigenic adjuvant, induces MHC class II-restricted, arthritogenic T cells in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced arthritis in rats: a new model for rheumatoid arthritis with a chronic disease course influenced by both major histocompatibility complex and non-major histocompatibility complex genes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions and Metabolism of Pristane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pristane, or 2,6,10,14-tetramethylpentadecane, is a naturally occurring isoprenoid alkane found in various biological sources, including plants, marine organisms, and mineral oil.[1] While relatively inert chemically, its administration in laboratory animals elicits potent and complex immunological responses. This property has established this compound as an invaluable tool for inducing animal models of human autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA).[2][3][4] A single injection of this compound in susceptible rodent strains can trigger a cascade of events, including chronic inflammation, the production of a wide array of autoantibodies, and the development of organ-specific pathology like glomerulonephritis and erosive arthritis.[1][5][6]

This guide provides an in-depth examination of the metabolic fate of this compound and the complex biological and cellular functions it modulates. We will explore the key signaling pathways it activates, summarize quantitative data from pivotal studies, and provide detailed experimental protocols for its use in disease modeling.

Metabolism of this compound

While this compound is often used for its immunological properties, understanding its metabolic pathway is crucial for interpreting its long-term effects and distribution.

Absorption, Distribution, and Excretion

Following a single oral administration in rats, this compound is extensively excreted. A significant portion (approximately 66%) is eliminated unchanged in the feces.[7] About 14% of the ingested dose is excreted in the urine, primarily as metabolites and tritiated water.[7] After one week, a small fraction (around 8.3%) remains stored in the carcass, with a preferential accumulation in adipose tissue and the liver.[7]

| Parameter | Value | Time Frame | Notes |

| Fecal Excretion | ~66% of ingested dose | 7 days | Primarily as unchanged this compound.[7] |

| Urinary Excretion | ~14% of ingested dose | 7 days | Excreted as metabolites and tritiated water.[7] |

| Carcass Retention | ~8.3% of ingested dose | 7 days | Preferential distribution in adipose tissue and liver.[7] |

| Metabolic Transformation | >75% of retained radioactivity | 7 days | Indicates significant metabolism of the stored this compound.[7] |

| Table 1: Disposition of a single oral dose of radiolabeled this compound in rats. |

Metabolic Pathways

This compound undergoes metabolic transformation in the liver through oxidative processes.[7] The primary pathways involve terminal and subterminal oxidation, followed by classical beta-oxidation for one of the resulting acids.[7] This process is influenced by the cytochrome P-450 enzyme system.[8] The identified major metabolites demonstrate two main initial steps:

-

Terminal Oxidation: The terminal methyl group is oxidized to a carboxylic acid, forming pristanic acid. This acid can then undergo further degradation via beta-oxidation.

-

Subterminal Hydroxylation: Hydroxylation occurs at carbon positions 1 or 2, yielding pristan-1-ol and this compound-2-ol.[7]

These metabolic conversions lead to the formation of several key byproducts that can be incorporated into lipids, particularly phospholipids like phosphatidylserine.[7][9]

References

- 1. Induction of autoimmunity by this compound and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound-induced arthritis in rats: a new model for rheumatoid arthritis with a chronic disease course influenced by both major histocompatibility complex and non-major histocompatibility complex genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathogenic role of B-cells in the development of diffuse alveolar hemorrhage induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disposition and metabolism of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-induced effects on cytochrome P-4501A, ornithine decarboxylase and putrescine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. disposition-and-metabolism-of-pristane-in-rat - Ask this paper | Bohrium [bohrium.com]

Pristane as a Biomarker in Geological Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristane (2,6,10,14-tetramethylpentadecane) is a saturated isoprenoid hydrocarbon that serves as a crucial biomarker in geological and petroleum studies.[1] Its molecular structure, derived from natural precursors, is highly resistant to degradation over geological time, making it a valuable "molecular fossil."[2] This technical guide provides a comprehensive overview of this compound's role as a biomarker, focusing on its origins, diagenetic pathways, and its application in the reconstruction of paleoenvironmental conditions. The interpretation of this compound abundance, particularly in relation to its counterpart phytane, offers significant insights into the redox conditions of depositional environments, the origin of organic matter, and the thermal maturity of source rocks.

Data Presentation: this compound/Phytane (Pr/Ph) Ratios in Various Depositional Environments

The ratio of this compound to phytane (Pr/Ph) is a widely used geochemical parameter to infer the paleoenvironmental conditions during the deposition of organic matter.[3][4] This ratio is primarily influenced by the redox conditions of the depositional environment, with oxic (oxygen-rich) conditions favoring the formation of this compound and anoxic (oxygen-poor) conditions leading to the preferential formation of phytane.[5] However, it is important to note that other factors such as the type of organic matter input, hypersalinity, and thermal maturity can also influence the Pr/Ph ratio.[2][6]

| Depositional Environment | Typical Pr/Ph Ratio | Interpretation | Source of Organic Matter |

| Terrestrial (Oxic) | > 3.0 | Oxic conditions, often associated with terrigenous organic matter input.[5][7] High ratios can indicate peat swamp depositional settings in an oxidizing environment.[3][8] | Higher plants[3][8] |

| Fluvio-deltaic / Coastal | 1.0 - 3.0 | Suboxic to oxic conditions, with a mix of terrestrial and marine organic matter.[9][10] | Mixed terrestrial and marine |

| Marine (Suboxic) | 1.0 - 2.0 | Suboxic conditions, often indicative of a marine shale lithology.[11] | Marine algae and bacteria, with some terrestrial input |

| Marine (Anoxic) | < 1.0 | Anoxic conditions, commonly associated with marine carbonate or shale source rocks.[7][10] | Marine algae and bacteria[8] |

| Hypersaline (Anoxic) | < 0.8 | Strongly anoxic and often hypersaline conditions, associated with evaporite and carbonate deposition.[3][5] | Algae and bacteria adapted to high salinity |

| Lacustrine (Freshwater) | Variable (often > 1.0) | Can range from oxic to anoxic, but often reflects some terrestrial input. | Algae, bacteria, and terrestrial plants |

| Lacustrine (Saline) | < 1.0 | Anoxic conditions in a saline lake environment.[12] | Algae and bacteria adapted to saline conditions |

Signaling Pathways and Logical Relationships

Diagenetic Pathway of Phytol to this compound and Phytane

The primary precursor to both this compound and phytane in most geological settings is the phytyl side chain of chlorophyll, a pigment abundant in photosynthetic organisms.[5][13] The diagenetic transformation of phytol into either this compound or phytane is primarily controlled by the redox conditions of the depositional environment.

Experimental Protocols

The analysis of this compound and other biomarkers from geological samples involves a multi-step process encompassing sample preparation, extraction, fractionation, and instrumental analysis.

Sample Preparation

-

Crushing and Grinding: Rock samples are first cleaned to remove any surface contaminants. They are then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for efficient solvent extraction.[5][14]

-

Drying: The powdered sample is dried to remove any residual moisture.

Extraction of Bitumen (Solvent Extractable Organic Matter)

-

Soxhlet Extraction: This is a classic and widely used method for extracting organic matter from solid samples.[5][13]

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, and heating mantle.

-

Solvent: A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 93:7 v/v or 9:1 v/v) is commonly used.[5][13]

-

Procedure:

-

A known quantity of the powdered rock sample (e.g., 50 g) is placed in a porous thimble.[5]

-

The thimble is placed in the Soxhlet extractor.

-

The round-bottom flask is filled with the extraction solvent.

-

The solvent is heated to its boiling point, and the vapor travels up to the condenser where it liquefies and drips into the thimble containing the sample.

-

The solvent extracts the organic matter and once the extractor is full, the solvent is siphoned back into the round-bottom flask.

-

This process is repeated for an extended period (e.g., 72 hours) to ensure complete extraction.[5][13]

-

-

Post-Extraction: The solvent containing the extracted organic matter (bitumen) is concentrated using a rotary evaporator.[13]

-

Fractionation of the Extract

The bitumen is a complex mixture of compounds and needs to be fractionated to isolate the saturated hydrocarbons (which include this compound and phytane).

-

Column Chromatography:

-

Stationary Phase: A glass column is packed with activated silica gel or a combination of silica gel and alumina.

-

Elution: The extract is loaded onto the top of the column and different fractions are eluted using solvents of increasing polarity.

-

Saturated Hydrocarbons: Eluted with a non-polar solvent like n-hexane.[13]

-

Aromatic Hydrocarbons: Eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and dichloromethane.[13]

-

Polar Compounds (Resins and Asphaltenes): Eluted with a more polar solvent, like a mixture of dichloromethane and methanol.[13]

-

-

-

Fraction Collection: Each fraction is collected separately and the solvent is evaporated to yield the isolated compound class.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify this compound and phytane.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.[15]

-

Carrier Gas: Helium is commonly used as the carrier gas.[15]

-

Injection: A small volume of the sample is injected in splitless mode.[15]

-

Oven Temperature Program: A temperature program is used to separate the hydrocarbons based on their boiling points. A typical program might be:

-

Initial temperature: 50°C (hold for 1.5 minutes)

-

Ramp: Increase at 30°C/minute to a final temperature of 260°C

-

Hold: Maintain the final temperature for 10 minutes.[15]

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization: Electron Impact (EI) ionization is standard.

-

Detection Mode: For biomarker analysis, Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity.[16] Specific ions characteristic of different biomarker classes are monitored. For general screening, a full scan mode is used.[14]

-

Quantification: The abundance of this compound and phytane is determined by integrating the peak areas in their respective chromatograms. The Pr/Ph ratio is then calculated from these peak areas.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound as a geological biomarker.

Conclusion

This compound, and its relationship with phytane, remains a cornerstone of organic geochemistry and petroleum exploration. The Pr/Ph ratio, when interpreted within the broader geological context, provides invaluable information about the depositional environment, organic matter sourcing, and thermal history of sedimentary basins. The analytical protocols outlined in this guide, centered around GC-MS, represent the standard approach for obtaining reliable biomarker data. As analytical techniques continue to advance, the precision and scope of biomarker analysis will undoubtedly expand, further refining our understanding of Earth's history as recorded in its molecular fossils.

References

- 1. data.marine.gov.scot [data.marine.gov.scot]

- 2. academic.oup.com [academic.oup.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Geochemistry and Oil-Source Correlation of Oil Seepages and Potential Source Rocks in Qiangtang Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 16. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]

The Immunomodulatory Profile of Pristane: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Pristane is a branched-chain alkane found in mineral oil, shark liver oil, and various plants.[1] Its primary application in biomedical research is as a potent adjuvant and inflammatory agent. A single intraperitoneal injection of this compound in susceptible mouse strains can induce a lupus-like syndrome characterized by the production of autoantibodies, hypergammaglobulinemia, and immune-complex mediated glomerulonephritis.[2][3][4][5] In certain rat strains, intradermal administration of this compound leads to the development of chronic, relapsing arthritis that shares many features with human rheumatoid arthritis.[6][7] This guide provides an in-depth overview of the reported effects of this compound in laboratory animals, focusing on the information relevant to its use in drug development and research.

Toxicological Profile: Focus on Immunotoxicity

Despite its widespread use, classical toxicological data for this compound, such as LD50 and No-Observed-Adverse-Effect Levels (NOAELs) from repeated dose studies, are not available in publicly accessible toxicological databases or literature. Safety Data Sheets for this compound generally state that its toxicological properties have not been thoroughly investigated.[2] The primary documented toxicities are related to its potent inflammatory and immunomodulatory effects.

Inflammatory and Autoimmune Effects

The administration of this compound to laboratory animals, primarily mice and rats, elicits a robust and persistent inflammatory response, which is central to its use in modeling autoimmune diseases.

Table 1: Summary of Pathological and Immunological Findings in this compound-Treated Laboratory Animals

| Finding | Animal Model | Key Observations | References |

| Lupus-like Syndrome | Mice (e.g., BALB/c, C57BL/6) | Production of autoantibodies (anti-dsDNA, anti-Sm/RNP), hypergammaglobulinemia, immune complex deposition in kidneys leading to glomerulonephritis, splenomegaly, and proteinuria.[1][2][3][4][5][8][9][10] | |

| Rheumatoid-like Arthritis | Rats (e.g., DA) | Chronic, relapsing polyarthritis with synovial inflammation, pannus formation, and cartilage and bone erosion. The disease is T-cell dependent.[6][11] | |

| Peritoneal Granulomas | Mice | Formation of lipogranulomas in the peritoneal cavity, composed of immune cells surrounding this compound droplets. | |

| Cytokine Dysregulation | Mice and Rats | Increased production of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and Type I Interferons (IFN-α/β).[8][11] |

Carcinogenicity

This compound is known to induce plasmacytomas (plasma cell tumors) in BALB/c mice after intraperitoneal injection.[1][10] This effect is linked to the chronic inflammation it induces in the peritoneal cavity. However, comprehensive carcinogenicity bioassays in multiple species following standardized guidelines have not been reported.

Genotoxicity

Limited information is available on the genotoxicity of this compound. One study suggested that this compound may have mutagenic potential in mammalian cells in vitro.[12] However, standard in vivo genotoxicity assays, such as the micronucleus test, have not been reported for this compound.

Reproductive and Developmental Toxicity

There is a lack of data from dedicated reproductive and developmental toxicity studies for this compound according to OECD or other international guidelines.

Experimental Protocols

The following are detailed methodologies for the induction of the most common this compound-induced autoimmune models.

This compound-Induced Lupus (PIL) in Mice

Objective: To induce a systemic lupus erythematosus-like disease in susceptible mouse strains.

Experimental Workflow:

Materials:

-

This compound (2,6,10,14-tetramethylpentadecane)

-

Susceptible mouse strain (e.g., BALB/c)

-

Sterile syringes and needles

Procedure:

-

Use 8-12 week old mice, housed under standard laboratory conditions.

-

Administer a single intraperitoneal (i.p.) injection of 0.5 mL of this compound.[1][10][13]

-

Monitor the animals regularly for signs of disease, including weight loss, ascites, and general health status.

-

Collect blood samples periodically (e.g., monthly) to measure serum levels of autoantibodies (e.g., anti-dsDNA, anti-Sm/RNP) and cytokines by ELISA.

-

Monitor for the development of kidney disease by measuring proteinuria.

-

At the desired time point (typically 6-8 months post-injection), euthanize the animals and collect kidneys and spleen for histopathological examination and immunological analysis (e.g., flow cytometry of immune cell populations).

This compound-Induced Arthritis (PIA) in Rats

Objective: To induce a chronic, relapsing model of rheumatoid arthritis in susceptible rat strains.

Experimental Workflow:

Materials:

-

This compound (2,6,10,14-tetramethylpentadecane)

-

Susceptible rat strain (e.g., Dark Agouti (DA))

-

Sterile syringes and needles

Procedure:

-

Use 8-12 week old DA rats.

-

Administer a single intradermal (i.d.) injection of 100-150 µL of this compound at the base of the tail.[3][5][6]

-

Begin monitoring for signs of arthritis approximately 10-14 days post-injection.

-

Score the severity of arthritis in each paw based on a scale that evaluates erythema and swelling.

-

The disease typically follows a chronic, relapsing-remitting course.

-

At the end of the study, euthanize the animals and collect ankle and knee joints for histopathological assessment of synovitis, cartilage destruction, and bone erosion.

Signaling Pathways

The immunological effects of this compound are mediated by the activation of several key signaling pathways, primarily within cells of the innate immune system.

Toll-Like Receptor (TLR) Signaling

This compound-induced inflammation is highly dependent on the activation of Toll-like receptors (TLRs), particularly TLR7.[7][14]

This compound is thought to be taken up by phagocytic cells, leading to the activation of endosomal TLR7. This triggers a MyD88-dependent signaling cascade, resulting in the activation of transcription factors IRF7 and NF-κB. IRF7 drives the production of type I interferons, a hallmark of this compound-induced lupus, while NF-κB promotes the expression of pro-inflammatory cytokines.[2][7][14]

STAT1-IRF1-TLR3 Pathway in Arthritis

In the context of this compound-induced arthritis, autophagy has been shown to play a role in activating a STAT1-IRF1-TLR3 signaling pathway in macrophages.[4]

This compound induces autophagy in macrophages, which is associated with the phosphorylation of STAT1 and the subsequent upregulation of IRF1 and TLR3. This pathway contributes to the inflammatory cascade that drives the development of arthritis in rats.[4]

Conclusion

This compound is a valuable tool for inducing animal models of systemic lupus erythematosus and rheumatoid arthritis, providing significant insights into the pathogenesis of these complex autoimmune diseases. Its primary toxicological effects observed in laboratory animals are directly related to its potent pro-inflammatory and immunomodulatory properties. While detailed protocols for its use in disease modeling are well-documented, there is a notable absence of publicly available quantitative data from standardized toxicological studies. Researchers and drug development professionals should be aware of the potent immunological effects of this compound and the current limitations in its formal toxicological characterization when designing and interpreting studies involving this compound.

References

- 1. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C19H40 | CID 15979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]